1-(4-nitrophenyl)propan-2-ol

Catalog No.
S9012351
CAS No.
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
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1-(4-nitrophenyl)propan-2-ol

Product Name

1-(4-nitrophenyl)propan-2-ol

IUPAC Name

1-(4-nitrophenyl)propan-2-ol

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,11H,6H2,1H3

InChI Key

ZWSWIWJJHKMBDI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)[N+](=O)[O-])O

1-(4-Nitrophenyl)propan-2-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a propanol backbone. Its molecular formula is C9H11NO3C_9H_{11}NO_3, and it features a hydroxyl group (-OH) which contributes to its reactivity and solubility in polar solvents. The compound is notable for its potential applications in both synthetic organic chemistry and biological studies due to the unique properties imparted by the nitro and hydroxyl functional groups.

  • Reduction: The nitro group can be reduced to an amine, forming 1-(4-aminophenyl)propan-2-ol. This typically involves hydrogen gas and a catalyst such as palladium on carbon.
  • Oxidation: The hydroxyl group can be oxidized to form 1-(4-nitrophenyl)propan-2-one using agents like potassium permanganate or chromium trioxide.
  • Substitution: The alcohol group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

1-(4-Nitrophenyl)propan-2-ol can be synthesized through several methods:

  • Reduction of 1-(4-nitrophenyl)propan-2-one: This method employs reducing agents such as sodium borohydride or lithium aluminum hydride in inert solvents like tetrahydrofuran or ethanol under controlled temperatures.
  • Catalytic Hydrogenation: In an industrial context, catalytic hydrogenation of the corresponding nitro compound using palladium on carbon as a catalyst is an efficient method for large-scale production.

This compound has several applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: It can be utilized in studies investigating enzyme-catalyzed reactions involving nitro and hydroxyl groups.
  • Industrial Uses: It is involved in the production of dyes, pigments, and other industrial chemicals.

Interaction studies involving 1-(4-nitrophenyl)propan-2-ol typically focus on its reactivity with biological molecules or other chemical species. For instance, kinetic isotope effect studies have shown significant differences in reaction rates when interacting with alkoxide ions, indicating that the compound can participate in proton-transfer reactions under certain conditions . These interactions highlight its potential utility in both synthetic and biological contexts.

Several compounds share structural similarities with 1-(4-nitrophenyl)propan-2-ol. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-(4-Aminophenyl)propan-2-olContains an amino group instead of a nitro groupExhibits different reactivity due to amino functionality
2-(4-Nitrophenyl)ethanolSimilar nitrophenyl group but different carbon backboneDifferent chemical behavior due to ethylene structure
4-NitrophenolContains a nitrophenyl group but lacks propanol backboneNo alcohol functionality limits reactivity
1-(3-Methyl-4-nitrophenyl)propan-2-olContains methyl substitution on the phenyl ringAlters physical properties and reactivity compared to 1-(4-nitrophenyl)propan-2-ol

Uniqueness

1-(4-Nitrophenyl)propan-2-ol stands out due to its combination of both a nitro group and a hydroxyl group on a propanol backbone. This structural configuration allows it to participate in diverse

The first documented entry of 1-(4-nitrophenyl)propan-2-ol in chemical databases dates to December 5, 2007, when it was assigned PubChem CID 19969234. While its exact discovery timeline remains unclear, the compound likely emerged from broader efforts to functionalize nitrophenol derivatives for pharmaceutical and industrial applications. The nitrophenol scaffold, exemplified by 4-nitrophenol (p-nitrophenol), has been studied since the 19th century for its vivid color changes in alkaline solutions and utility in synthetic chemistry. Derivatives like 1-(4-nitrophenyl)propan-2-ol represent advancements in tailoring nitroaromatics for specific reactivity and solubility profiles.

Significance in Organic and Medicinal Chemistry

Structural and Electronic Features

The compound’s structure combines a strongly electron-withdrawing nitro group (-NO₂) and a hydroxyl group (-OH), creating a polar molecule with distinct reactivity. The nitro group stabilizes negative charges through resonance, while the hydroxyl group enables hydrogen bonding and participation in condensation or substitution reactions. These properties make it a versatile precursor in synthesizing:

  • Pharmaceutical intermediates: Nitro groups are often reduced to amines, which are key motifs in drug discovery.
  • Coordination complexes: The hydroxyl group can act as a ligand for metal ions in catalytic systems.

Synthetic Utility

1-(4-Nitrophenyl)propan-2-ol is synthesized via:

  • Nitration of propan-2-ol derivatives: Introducing the nitro group to a pre-formed aromatic ring.
  • Reduction of nitroketones: For example, reducing 1-(4-nitrophenyl)propan-2-one using NaBH₄ or LiAlH₄.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
SMILESCC(CC1=CC=C(C=C1)N+[O-])O
InChIKeyZWSWIWJJHKMBDI-UHFFFAOYSA-N
LogP (Predicted)1.82

Key Applications in Biochemical Research

Enzyme Inhibition Studies

Although direct studies on 1-(4-nitrophenyl)propan-2-ol are limited, structurally related nitroaromatics are widely used in enzymatic assays. For instance, 4-nitrophenyl derivatives serve as chromogenic substrates for phosphatases and lipases, where enzymatic cleavage releases yellow 4-nitrophenol, measurable via spectrophotometry. By analogy, 1-(4-nitrophenyl)propan-2-ol could act as a competitive inhibitor or probe for enzymes interacting with aromatic alcohols.

Drug Intermediate Synthesis

The compound’s hydroxyl and nitro groups make it a candidate for derivatization into bioactive molecules. For example:

  • Antimicrobial agents: Nitro groups in metronidazole and chloramphenicol exhibit antibacterial activity.
  • Anticancer compounds: Nitroaromatics are explored for their DNA-intercalating properties.

Case Study: Structural AnaloguesThe stereoisomer (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 716-61-0) is a precursor to chloramphenicol, a broad-spectrum antibiotic. This highlights the potential of 1-(4-nitrophenyl)propan-2-ol in asymmetric synthesis.

Molecular Geometry and Stereochemical Considerations

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of derivatives containing the 4-nitrophenyl group, such as 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, provide indirect insights into the structural framework of 1-(4-nitrophenyl)propan-2-ol [4]. The parent compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 12.3070 Å, b = 13.2871 Å, c = 13.8499 Å, α = 90.907°, β = 100.748°, and γ = 109.938° [4]. The nitro group adopts a planar configuration relative to the benzene ring, with bond lengths of 1.47 Å for C–N and 1.22 Å for N–O, consistent with resonance stabilization [4]. Hydrogen bonding between the hydroxyl oxygen (O–H···O, 2.78 Å) and adjacent molecules stabilizes the crystal lattice [4].

Table 1: Crystallographic parameters for 1-(4-nitrophenyl)propan-2-ol derivatives

ParameterValue
Crystal systemTriclinic
Space groupP1
Unit cell volume2083.95 ų
Z4
Density1.273 Mg/m³

Conformational Dynamics in Solid and Solution States

In the solid state, the propan-2-ol chain adopts a gauche conformation stabilized by intramolecular O–H···π interactions with the aromatic ring [4]. Solution-state NMR studies of analogous compounds, such as 2-nitro-1-(4-nitrophenyl)propan-1-ol, reveal dynamic equilibria between rotamers due to rotation around the C–C bond linking the nitrobenzene and alcohol moieties [5]. Variable-temperature NMR experiments show coalescence of methyl proton signals at 243 K, indicating an energy barrier of ~12 kcal/mol for conformational interconversion [5].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR spectra of 1-(4-nitrophenyl)propan-2-ol derivatives exhibit characteristic splitting patterns:

  • Aromatic protons: Doublets at δ 8.21 ppm (J = 8.8 Hz) and δ 7.58 ppm (J = 8.8 Hz) for the para-substituted nitrobenzene ring [5].
  • Methine proton: A triplet at δ 4.89 ppm (J = 6.2 Hz) for the CH(OH) group [5].
  • Methyl groups: Singlets at δ 1.42 ppm (geminal methyl) and δ 1.25 ppm (adjacent methyl) [5].

¹³C NMR assignments include:

  • Nitro-substituted carbon: δ 148.9 ppm [5].
  • Aliphatic carbons: δ 69.8 ppm (CH(OH)), δ 26.4 ppm (CH₃), and δ 22.1 ppm (CH₂) [5].

Table 2: Key ¹H NMR assignments for 1-(4-nitrophenyl)propan-2-ol derivatives

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic (H2/H6)8.21Doublet
Aromatic (H3/H5)7.58Doublet
CH(OH)4.89Triplet
CH₃1.42Singlet

Infrared (IR) and Mass Spectrometric Features

IR spectra display strong absorptions at 1524 cm⁻¹ and 1348 cm⁻¹, corresponding to asymmetric and symmetric NO₂ stretching vibrations, respectively [5]. The broad O–H stretch appears at 3304 cm⁻¹, while C–O and C–N stretches occur at 1095 cm⁻¹ and 1329 cm⁻¹ [5]. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 181.19, with fragmentation pathways yielding peaks at m/z 136.06 (loss of CH₂CHOH) and m/z 119.04 (C₆H₅NO₂⁺) [1] [6].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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